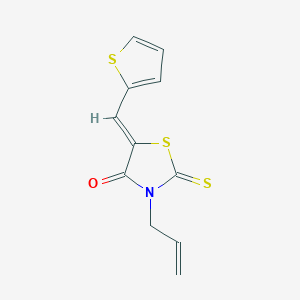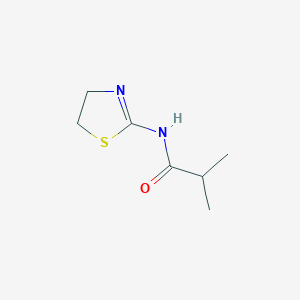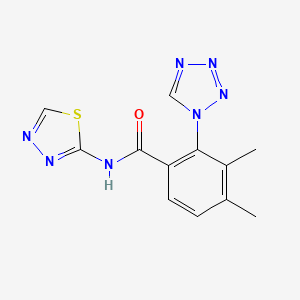
(5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic compound. It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also includes a thiophene ring, which is a sulfur-containing aromatic ring, and a prop-2-en-1-yl group, which is an unsaturated hydrocarbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a thiophene aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction conditions often require heating to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and solvents, as well as more efficient heating and mixing equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound has been studied for its potential biological activities. It has shown promise as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens. Additionally, it has been investigated for its potential anti-inflammatory and antioxidant properties.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its antimicrobial and anti-inflammatory properties make it a candidate for the development of new drugs to treat infections and inflammatory diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the synthesis of a variety of derivatives with potential commercial applications.
Mechanism of Action
The mechanism of action of (5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of pathogens by interfering with their cell wall synthesis or protein function. In anti-inflammatory applications, it may act by inhibiting the production of pro-inflammatory cytokines or by scavenging reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(prop-2-en-1-yl)-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a phenyl group instead of a thiophene ring.
(5Z)-3-(prop-2-en-1-yl)-5-(furylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a furan ring instead of a thiophene ring.
(5Z)-3-(prop-2-en-1-yl)-5-(pyridylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (5Z)-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core with a thiophene ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H9NOS3 |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(5Z)-3-prop-2-enyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NOS3/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h2-4,6-7H,1,5H2/b9-7- |
InChI Key |
MJQHIBZNVUIMNK-CLFYSBASSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione](/img/structure/B12163299.png)
![4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B12163308.png)
![ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163318.png)


![N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12163351.png)

![7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12163360.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12163373.png)
![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163384.png)
![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163390.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12163401.png)
![2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12163421.png)
